molecular formula C16H20N2O2 B14425818 6-(4-Methylpiperidine-1-carbonyl)-3,4-dihydroquinolin-2(1H)-one CAS No. 83735-02-8

6-(4-Methylpiperidine-1-carbonyl)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B14425818
CAS No.: 83735-02-8
M. Wt: 272.34 g/mol
InChI Key: IOJKNUKBGYDVPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Methylpiperidine-1-carbonyl)-3,4-dihydroquinolin-2(1H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, and a piperidine moiety, which is a six-membered ring containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylpiperidine-1-carbonyl)-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinolinone Core: This can be achieved through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinolinone core is replaced by the piperidine derivative.

    Final Coupling Reaction: The final step involves coupling the piperidine derivative with the quinolinone core under specific conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylpiperidine-1-carbonyl)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinolinone or piperidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles or electrophiles under appropriate conditions (e.g., acidic or basic medium)

Major Products Formed

    Oxidation: Quinolinone derivatives with additional oxygen-containing functional groups

    Reduction: Reduced quinolinone derivatives with hydrogenated rings

    Substitution: Substituted quinolinone or piperidine derivatives with various functional groups

Scientific Research Applications

6-(4-Methylpiperidine-1-carbonyl)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(4-Methylpiperidine-1-carbonyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methylpiperidine-1-carbonyl)-3,4-dihydroquinolin-2(1H)-one
  • 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid
  • Piperidine derivatives

Uniqueness

This compound is unique due to its specific combination of a quinolinone core and a piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

83735-02-8

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

6-(4-methylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C16H20N2O2/c1-11-6-8-18(9-7-11)16(20)13-2-4-14-12(10-13)3-5-15(19)17-14/h2,4,10-11H,3,5-9H2,1H3,(H,17,19)

InChI Key

IOJKNUKBGYDVPH-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)NC(=O)CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.